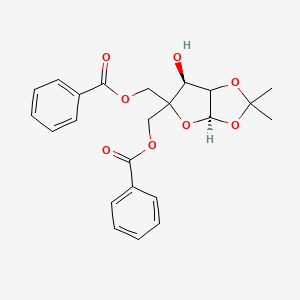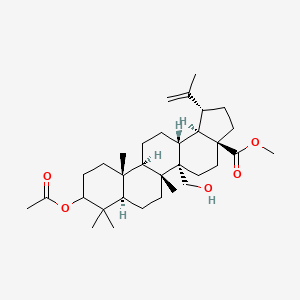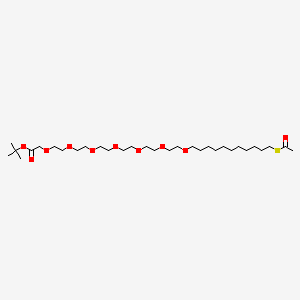![molecular formula C30H29N3O7 B561817 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester CAS No. 122363-35-3](/img/structure/B561817.png)
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester
Vue d'ensemble
Description
“2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester” is a derivative of N-Hydroxysuccinimide (NHS) esters, which are widely used in various bioconjugation techniques . These techniques include protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Synthesis Analysis
The synthesis of NHS esters generally involves a coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent . More than 50 years ago, NHS was proposed by the group of Anderson for the preparation of active esters . These compounds are extremely useful for peptide synthesis and the preparation of all kinds of bioconjugates .Molecular Structure Analysis
N-Hydroxysuccinimide (NHS) is an organic compound with the formula (CH2CO)2NOH . It is a white solid that is used as a reagent for preparing active esters in peptide synthesis . It can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride .Chemical Reactions Analysis
NHS esters are sensitive to air moisture and water traces in solvents . Therefore, the quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters . A chromatographic method based on HILIC conditions and UV detection is presented, reaching a detection limit of about 1 mg L−1 .Physical and Chemical Properties Analysis
NHS is a white solid with a molar mass of 115.09 g/mol . It has a melting point of 96.3 °C . NHS esters are relatively stable and can be stored for months under dry conditions .Applications De Recherche Scientifique
Synthesis and Versatility
- N-Hydroxysuccinimide esters, including 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester, are crucial in various areas of chemistry like peptide synthesis, bioconjugate chemistry, and functionalized materials (Barré et al., 2016).
- Their synthesis often involves coupling reactions with carboxylic acid and has seen advancements with more efficient strategies emerging (Barré et al., 2016).
Bioconjugation and Membrane Translocation
- These esters, specifically tetramethylrhodamine-labeled variants, have been used in creating membrane-translocating proteins. For example, protamine labeled with tetramethylrhodamine showed efficient cellular uptake and nuclear localization, suggesting its potential in pharmaceutical design (Reynolds et al., 2005).
Affinity Chromatography
- N-Hydroxysuccinimide esters are also employed in affinity chromatography. They have been used for the activation of carboxyl groups on polymers, leading to high yields in the subsequent coupling of ligands and proteins (Wilchek et al., 1994).
Assay Development
- In assay development, tetramethylrhodamine-labeled disaccharides synthesized using these esters have been utilized to determine sialyltransferase activity, highlighting their utility in enzymatic studies (Hubl et al., 2000).
Gas Phase Reactivity
- These esters are reactive in the gas phase, particularly with carboxylates, indicating distinct differences in their reactivity compared to solution phase, which could have implications in analytical chemistry (Peng et al., 2014).
Polymer Modification
- They are instrumental in modifying polymers, such as in the synthesis of polymer esters for solid-phase acyl activation, demonstrating their broad applicability in polymer chemistry (Narita et al., 1972).
Mécanisme D'action
Target of Action
The primary targets of 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester, also known as Tetramethylrhodamine succinimidyl ester, are the sulfhydryl groups of enzymes . These groups are found in many proteins and play crucial roles in enzyme activity.
Mode of Action
This compound is a fluorescent compound that rapidly and selectively modifies the sulfhydryl groups of enzymes . It does this by forming a covalent bond with the sulfhydryl group, which results in the attachment of a fluorescent tag to the enzyme . This allows for the visualization and tracking of the enzyme in biochemical assays.
Pharmacokinetics
It is known to be soluble in methanol , which suggests it may be well-absorbed in the body. Its stability and bioavailability are likely to be influenced by factors such as pH and temperature.
Result of Action
The primary result of the action of this compound is the fluorescent labeling of enzymes . This allows for the visualization and tracking of these enzymes in biochemical assays, facilitating the study of their roles in various biochemical processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air moisture and water traces in solvents . Therefore, it should be stored under dry conditions to prevent hydrolysis . Additionally, its reactivity may be affected by the pH and temperature of its environment .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tetramethylrhodamine succinimidyl ester is an amine-reactive derivative of rhodamine dye that has wide-ranging application as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It is used as an amine coupling reagent to form 5-carboxy-tetramethylrhodamine (5-TAMRA) derivatized compounds . These derivatized compounds may be used in applications as enzyme substrates, molecular probes, molecular beacons, and as fluorescence resonance energy transfer (FRET) partners .
Cellular Effects
The effects of Tetramethylrhodamine succinimidyl ester on cells are primarily observed through its role as a fluorescent probe. It is used to label antibodies for use as immunofluorescent probes . This allows for the visualization and tracking of these antibodies within cells, providing valuable information about cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Tetramethylrhodamine succinimidyl ester involves its reaction with primary amines to form amides . This reaction is facilitated by the N-hydroxy-succinimidyl-ester (NHS ester) functional group present in the compound . The NHS ester group has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetramethylrhodamine succinimidyl ester is known for its stability. It can be stored for up to 12 months . It is sensitive to light and should be protected from it during storage . Over time, the effects of this product on cellular function can be observed in in vitro or in vivo studies, providing valuable insights into long-term cellular processes.
Propriétés
IUPAC Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;(2,5-dioxopyrrolidin-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUVWVUNJSKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924142 | |
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122363-35-3 | |
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was Tetramethylrhodamine succinimidyl ester used in the study on Caenorhabditis elegans feeding behavior?
A1: Tetramethylrhodamine succinimidyl ester was used to fluorescently label human erythrocytes in a study investigating the feeding behavior of Caenorhabditis elegans. [] This labeling strategy allowed researchers to visually track the ingestion of erythrocytes by the nematodes using fluorescent microscopy. The study demonstrated that C. elegans could rupture and consume red blood cells, highlighting their potential as a model for studying host-parasite interactions in hematophagous nematodes.
Q2: How does the stability of Tetramethylrhodamine succinimidyl ester contribute to its use in research?
A2: The study on C. elegans highlights the importance of stable fluorescent labeling. The labeled erythrocytes exhibited "stable bright emission," [] enabling clear visualization of feeding events over time. This stability is crucial for longitudinal studies and ensures reliable data collection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


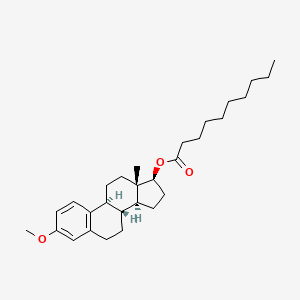



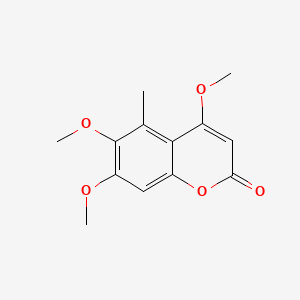

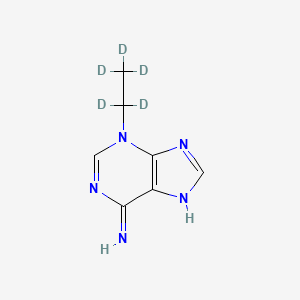

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)
